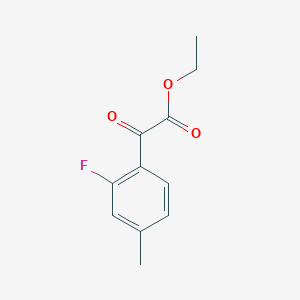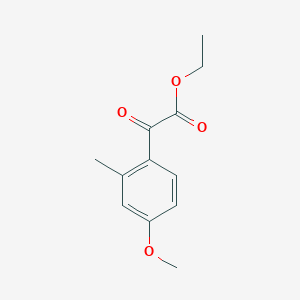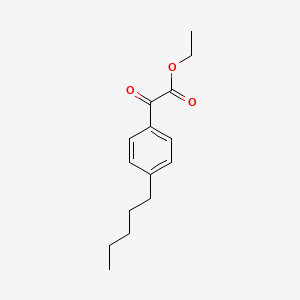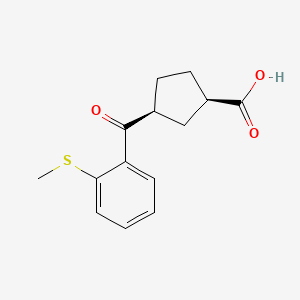
cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid”, also known as Mcc, is a chiral cyclohexanecarboxylic acid. It has gained significant attention in the fields of pharmaceuticals and materials science. The compound is not chirally pure and contains a mixture of enantiomers .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H18O3 . The InChI code for the compound is 1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(9-7-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18)/t11-,12+ .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Isoindoloquinazolines : The reaction of cis-2-(4-methylbenzoyl)cyclohexane-carboxylic acid with o-phenylenediamine led to the synthesis of 5a-p-Methylphenyl-5a,5b,6,7,8,9,9a,10-octahydro-5H-isoindolo[2,1-a]benzimidazol-10-one. This study highlights the compound's importance in synthesizing isomeric compounds with specific annelation patterns (Sillanpää, Csende, & Stájer, 1995).
Preparation and Stereostructure of Derivatives
- Preparation of Partially Saturated Isoindolo-Benzoxazinones : The preparation of various isoindolo-benzoxazinones derivatives, involving cis-2-(p-methylbenzoyl)cyclohexanecarboxylic acid, was studied. The stereostructures of these compounds were established using NMR spectroscopy (Sohár, Stájer, Nagy, & Bernáth, 1995).
Chemical Analysis and Method Development
- Monitoring of Pyrethroid Metabolites : A method was developed for determining various pyrethroid metabolites, including derivatives of cyclopropane-carboxylic acid, in which cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid played a role in the analytical process (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Catalysis and Chemical Reactions
- Asymmetric Synthesis in Catalysis : Research on the asymmetric synthesis of 2-methyl cyclohexane carboxylic acids involved the use of this compound. The study focused on the diastereoselective hydrogenation process and the catalytic activity in such reactions (Besson et al., 2000).
Propiedades
IUPAC Name |
4-(2-methylbenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(9-7-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITPEVSEKLINBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














